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Compound of Interest

Compound Name:
Hexahydro-1-(2-pyridyl)-2H-

azepin-2-one

CAS No.: 51263-32-2

Cat. No.: B1295016

Get Quote

Executive Summary & Scaffold Analysis
The pyridyl-azepinone scaffold—specifically the fused pyrido[2,3-d]azepin-7-one and its

isomers—represents a "privileged structure" in modern drug discovery. Unlike flat, bicyclic

heteroaromatics (e.g., quinazolines) that dominate early kinase inhibitor libraries, the pyridyl-

azepinone system introduces a critical non-planar vector. The 7-membered lactam ring forces

the fused pyridine and any attached aryl groups into a twisted conformation, often improving

solubility and selectivity by exploiting unique pockets in the ATP-binding site of kinases like p38

MAPK and MAPKAPK2 (MK2).

This guide details the application of this scaffold in anti-inflammatory drug design, providing

validated synthetic protocols and assay methodologies.
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Feature Medicinal Chemistry Impact

7-Membered Ring (Azepinone)

Induces a "boat-chair" or twisted conformation;

breaks planarity to reduce crystal packing

energy (improves solubility).

Lactam Carbonyl
Acts as a hydrogen bond acceptor (HBA) for the

kinase "hinge" region or catalytic lysine.

Lactam Nitrogen

Acts as a hydrogen bond donor (HBD);

amenable to alkylation for tuning lipophilicity (

).

Pyridine Nitrogen

Provides a specific vector for H-bonding with

water networks or specific residues (e.g.,

Met109 in p38

).

Biological Application: p38/MK2 Pathway
Inhibition[1]
The primary application of pyridyl-azepinones is the inhibition of the p38 Mitogen-Activated

Protein Kinase (MAPK) pathway, specifically targeting p38

and its downstream substrate MK2. This pathway is a central regulator of pro-inflammatory
cytokines (TNF

, IL-1

, IL-6).

Mechanism of Action
Pyridyl-azepinones typically function as ATP-competitive inhibitors.

Hinge Binding: The pyridine nitrogen or an exocyclic amino group forms a hydrogen bond

with the hinge region of the kinase (residue Met109 in p38).
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Hydrophobic Pocket: The 7-membered ring projects substituents into the hydrophobic

specificity pocket (Gatekeeper region), achieving selectivity over other kinases like CDK2 or

JNK.

MK2 Specificity: For MK2, the inhibitor must adopt a "U-shaped" conformation. The flexibility

of the azepinone ring allows the molecule to wrap around the methionine gatekeeper, a feat

difficult for rigid 6-6 bicyclic systems.

Pathway Visualization
The following diagram illustrates the intervention point of pyridyl-azepinones within the

inflammatory cascade.
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Figure 1: Signal transduction pathway showing dual intervention points for pyridyl-azepinone

scaffolds.

Synthetic Protocols
Constructing the 6-7 fused system is synthetically challenging due to the entropy cost of

closing a 7-membered ring. Two robust methods are presented below.

Method A: The Schmidt Ring Expansion (Ketone to
Lactam)
This is the most reliable route for generating the azepinone core from readily available

tetrahydropyridro-quinolines or cyclopentapyridines.

Target Molecule:7,8,9,10-Tetrahydropyrido[2,3-d]azepin-6(5H)-one

Reagents:

Precursor: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Reagent: Sodium Azide (

) or Trimethylsilyl azide (

)

Acid: Polyphosphoric Acid (PPA) or Methanesulfonic acid (

)

Step-by-Step Protocol:

Preparation: Dissolve 1.0 eq of the ketone precursor in Methanesulfonic acid (

concentration). Cool to 0°C under

atmosphere.
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Addition: Cautiously add

(1.5 eq) portion-wise over 30 minutes. Warning: Evolution of

gas is possible; use a blast shield and efficient fume hood ventilation.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

Monitor conversion by LC-MS (Look for M+15 mass shift corresponding to -NH- insertion).

Quenching: Pour the reaction mixture slowly onto crushed ice. Neutralize carefully with

(aq) to pH 8.

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography

(DCM:MeOH 95:5).

Expert Insight: The regioselectivity of the nitrogen insertion (migration of the aryl vs. alkyl bond)

depends on the electronics of the pyridine ring. Electron-withdrawing groups on the pyridine

favor migration of the aryl bond, yielding the desired isomer.

Method B: Beckmann Rearrangement of Oximes
Alternatively, converting the ketone to an oxime first allows for a milder rearrangement using

cyanuric chloride (TCT).

Cyclopenta[b]pyridin-5-one Oxime Intermediate

NH2OH·HCl
NaOAc, EtOH

Pyrido[2,3-d]azepin-6-one

TCT (Cat.)
DMF, 80°C
(Beckmann)
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Figure 2: Beckmann Rearrangement pathway for regioselective azepinone synthesis.

Experimental Validation: Kinase Assay Protocol
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Once synthesized, the compound must be profiled for potency. We recommend a FRET-based

Binding Assay (e.g., LanthaScreen™) over activity assays for initial SAR, as it is less sensitive

to ATP concentration variables.

Protocol: Time-Resolved FRET (TR-FRET) Binding
Assay
Objective: Determine

binding affinity for p38

or MK2.

Materials:

Kinase: Recombinant human p38

(GST-tagged).

Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

Antibody: Europium (Eu)-labeled anti-GST antibody.

Buffer: 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35.

Workflow:

Compound Prep: Prepare 10-point dose-response curves of the pyridyl-azepinone in 100%

DMSO (starting at 10

, 3-fold dilution).

Plate Setup: Dispense 100 nL of compound into a 384-well low-volume white plate (acoustic

dispensing preferred).

Protein Mix: Add 5
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of Kinase/Antibody mix. (Final conc: 5 nM Kinase, 2 nM Antibody). Incubate for 15 mins at
RT.

Tracer Mix: Add 5

of Tracer. (Final conc:

value of the tracer, typically 10-30 nM).

Incubation: Incubate for 60 minutes at RT in the dark.

Read: Measure fluorescence on a plate reader (Excitation: 340 nm; Emission 1: 665 nm

[Tracer]; Emission 2: 615 nm [Eu]).

Analysis: Calculate TR-FRET ratio (

). Fit data to a sigmoidal dose-response equation to derive

.

Validation Criteria:

Z-Factor: Must be > 0.5 for the assay to be considered robust.

Reference: Include Dilmapimod or Pamapimod as a positive control (Expected

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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